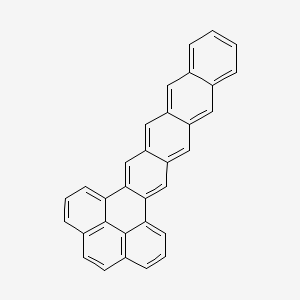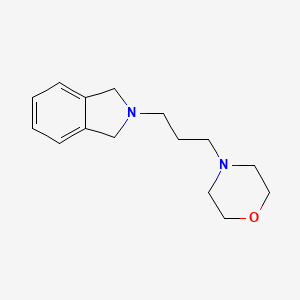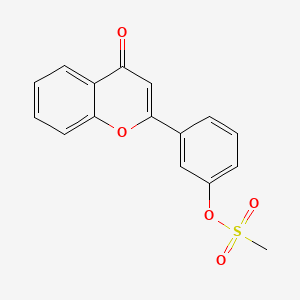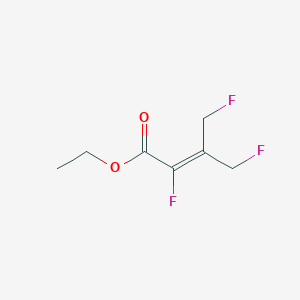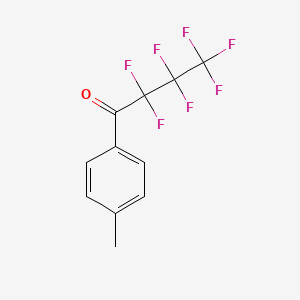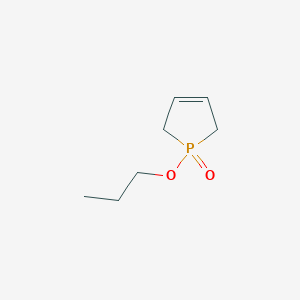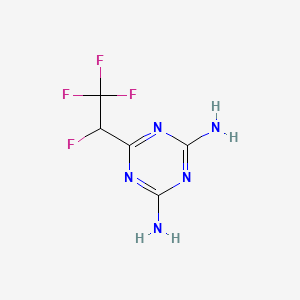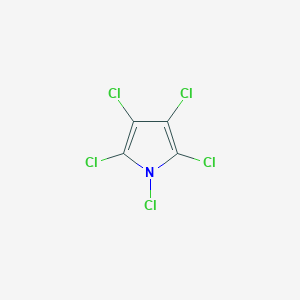
Bis(4-fluorophenyl)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-fluorophenyl)mercury is an organomercury compound characterized by the presence of two 4-fluorophenyl groups attached to a central mercury atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-fluorophenyl)mercury typically involves the reaction of mercury(II) acetate with 4-fluorophenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic mercury compounds involved.
化学反応の分析
Types of Reactions
Bis(4-fluorophenyl)mercury can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and 4-fluorophenyl derivatives.
Reduction: Reduction reactions can convert this compound to elemental mercury and 4-fluorophenyl compounds.
Substitution: The 4-fluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercury(II) oxide and 4-fluorophenol, while reduction may produce elemental mercury and 4-fluorobenzene .
科学的研究の応用
Bis(4-fluorophenyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound is studied for its potential effects on biological systems, including its toxicity and interactions with cellular components.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: This compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which bis(4-fluorophenyl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzyme activity and other cellular processes. The pathways involved include the disruption of cellular redox balance and the induction of oxidative stress .
類似化合物との比較
Similar Compounds
Bis(3-fluorophenyl)mercury: Similar in structure but with the fluorine atoms in the meta position.
Bis(4-chlorophenyl)mercury: Contains chlorine atoms instead of fluorine.
Bis(4-bromophenyl)mercury: Contains bromine atoms instead of fluorine.
Uniqueness
Bis(4-fluorophenyl)mercury is unique due to the presence of fluorine atoms, which impart distinct electronic properties to the compound. This can affect its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
特性
CAS番号 |
404-36-4 |
|---|---|
分子式 |
C12H8F2Hg |
分子量 |
390.78 g/mol |
IUPAC名 |
bis(4-fluorophenyl)mercury |
InChI |
InChI=1S/2C6H4F.Hg/c2*7-6-4-2-1-3-5-6;/h2*2-5H; |
InChIキー |
UFABGMGVXDRYKU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1F)[Hg]C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-Dimethyl-3-phenyl-4H-furo[3,2-b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B14745904.png)
